![molecular formula C12H13N3S B3294429 2-(3-Methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine CAS No. 887200-95-5](/img/structure/B3294429.png)
2-(3-Methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine
Overview
Description
The compound “2-(3-Methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine” is a complex organic molecule. It seems to be related to the family of 5-aminopyrazole derivatives, which are known to be bioactive agents with a wide range of applications in the pharmaceutical and agrochemical industries .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study discusses the synthesis of thieno[3,2-c]pyrazol-3-amine derivatives . Another study mentions the use of a STOE IPDS 2 T diffractometer for X-Ray crystallographic analysis .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been discussed in various studies. For instance, one study mentions the reaction of 1,3-diphenyl-1H-pyrazol-5(4H)-one with some electrophilic and nucleophilic reagents . Another study discusses the use of a weaker base NaHCO3 for the reaction with the primary azide .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, a study discusses the fluorescence properties of the final compounds . Another study mentions the formation of the dehalogenated side product 2,6-diphenyl-2H-pyrazolo .Scientific Research Applications
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as the one , are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and their structures were verified. The in vitro antileishmanial and in vivo antimalarial activities of these synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
Antiviral Activity
Indole derivatives, which are structurally similar to pyrazole derivatives, have been reported to possess antiviral activity . Although the specific antiviral activity of “2-(3-Methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine” has not been directly studied, it is plausible that it may also exhibit antiviral properties due to the structural similarities.
Anti-inflammatory Activity
Indole derivatives have also been reported to possess anti-inflammatory activity . Given the structural similarities between indole and pyrazole derivatives, it is possible that “2-(3-Methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine” may also exhibit anti-inflammatory properties.
Anticancer Activity
Indole derivatives have been reported to possess anticancer activity . It is plausible that “2-(3-Methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine” may also exhibit anticancer properties due to the structural similarities between indole and pyrazole derivatives.
Anti-HIV Activity
Indole derivatives have been reported to possess anti-HIV activity . Given the structural similarities between indole and pyrazole derivatives, it is possible that “2-(3-Methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine” may also exhibit anti-HIV properties.
Antimicrobial Activity
Indole derivatives have been reported to possess antimicrobial activity . It is plausible that “2-(3-Methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine” may also exhibit antimicrobial properties due to the structural similarities between indole and pyrazole derivatives.
Mechanism of Action
Target of Action
The primary target of 2-(3-Methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine is Glycogen Synthase Kinase 3β (GSK-3β) . GSK-3β is a proline-directed serine/threonine kinase that plays a crucial role in various cellular processes, including glycogen metabolism, cell proliferation, and apoptosis .
Mode of Action
The compound interacts with GSK-3β, inhibiting its activity . This inhibition is achieved through a desirable fitting pattern in the GSK-3β pocket (active site), characterized by lower binding free energy . The interaction between the compound and GSK-3β leads to changes in the enzyme’s activity, impacting various cellular processes.
Biochemical Pathways
The inhibition of GSK-3β affects several biochemical pathways. One of the most significant is the tau protein hyperphosphorylation pathway . GSK-3β catalyzes the hyperphosphorylation of tau protein, a process implicated in Alzheimer’s disease pathology . By inhibiting GSK-3β, the compound reduces tau protein hyperphosphorylation, potentially mitigating the progression of Alzheimer’s disease .
Result of Action
The compound’s action results in several molecular and cellular effects. It induces poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activates the initiator enzyme of the apoptotic cascade caspase 9, induces a fragmentation of microtubule-associated protein 1-light chain 3 (LC3), and reduces the expression levels of proliferating cell nuclear antigen (PCNA) . These effects combine antiproliferative effects with the induction of cell death .
Future Directions
properties
IUPAC Name |
2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3S/c1-8-3-2-4-9(5-8)15-12(13)10-6-16-7-11(10)14-15/h2-5H,6-7,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USIZSOFTWVJRQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501176663 | |
Record name | 2,6-Dihydro-2-(3-methylphenyl)-4H-thieno[3,4-c]pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501176663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine | |
CAS RN |
887200-95-5 | |
Record name | 2,6-Dihydro-2-(3-methylphenyl)-4H-thieno[3,4-c]pyrazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887200-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dihydro-2-(3-methylphenyl)-4H-thieno[3,4-c]pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501176663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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